methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[3,2-b]pyrrole and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common method includes the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: A simpler analog without the carbamoyl group.
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
N-Substituted 4H-thieno[3,2-b]pyrrole-5-carboxamides: Compounds with various N-substituents that exhibit different chemical and biological properties.
Uniqueness
Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-4-20(14-7-5-6-13(2)10-14)18(22)12-21-15-8-9-25-17(15)11-16(21)19(23)24-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
NXOXEQVAVQTLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C=C2C(=O)OC)SC=C3 |
Origin of Product |
United States |
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